an intermediate of Lesinurad
Lesinurad Impurity C
CAS No.: 1038366-57-2
Cat. No.: VC0194924
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.33
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038366-57-2 |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 285.33 |
| IUPAC Name | 2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19) |
| SMILES | C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Properties
The molecular structure of Lesinurad Impurity C features three key components: a naphthalene ring system, a 1,2,4-triazole heterocycle, and a thioacetic acid functional group. The naphthalene ring is attached at the N4 position of the triazole, while the sulfanylacetic acid group is connected at the C3 position. This arrangement creates a molecule with both lipophilic (naphthalene) and hydrophilic (carboxylic acid) regions, influencing its solubility and chemical reactivity.
Chemical Identifiers and Nomenclature
| Identifier Type | Value |
|---|---|
| Chemical Name | 2-[[4-(1-Naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid |
| CAS Registry Number | 1038366-57-2 |
| IUPAC Name | 2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19) |
| SMILES Notation | C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O |
| PubChem Compound ID | 29065063 |
These identifiers facilitate unambiguous communication about the compound across different scientific platforms and databases.
Physical and Chemical Characteristics
Lesinurad Impurity C is typically available as a research-grade compound with a purity exceeding 95%. While comprehensive physicochemical data on this specific compound is limited in the current literature, its structural features suggest several important characteristics:
Table 2: Physical and Chemical Properties of Lesinurad Impurity C
| Property | Value | Details |
|---|---|---|
| Molecular Weight | 285.33 g/mol | Calculated from molecular formula C14H11N3O2S |
| Molecular Formula | C14H11N3O2S | Contains carbon, hydrogen, nitrogen, oxygen, and sulfur |
| Physical State | Solid | Typical state at room temperature for compounds of this type |
| Purity Standard | > 95% | Common purity level for reference standards |
| Functional Groups | Triazole, thioether, carboxylic acid | Contributing to chemical reactivity profile |
| Aromaticity | Naphthalene and triazole rings | Influencing UV absorption and stability |
These properties contribute to the compound's behavior in chemical reactions, analytical procedures, and pharmaceutical manufacturing processes.
Synthesis and Manufacturing Considerations
Role as an Intermediate in Lesinurad Synthesis
Lesinurad Impurity C serves as an intermediate compound in the synthetic pathway for producing Lesinurad. As a key intermediate, it represents a crucial step in the manufacturing process, and its presence as an impurity in the final product may result from incomplete reactions or side reactions during synthesis. Understanding its formation and reactivity is essential for optimizing manufacturing processes and ensuring product quality in pharmaceutical production.
Pharmaceutical Applications
Beyond its role in Lesinurad synthesis, Lesinurad Impurity C is notably used to synthesize febuxostat, which is a non-purine analog inhibitor of xanthine oxidase. Febuxostat has received approval from both the European Medicines Agency and the US Food and Drug Administration for treating gout. This application highlights the compound's significance in the pharmaceutical supply chain, particularly in the development of treatments for hyperuricemia and gout-related conditions.
Regulatory and Analytical Considerations
| Aspect | Details | Significance |
|---|---|---|
| Identification | Spectroscopic and chromatographic methods | Essential for confirming identity in quality control |
| Quantification | Validated analytical methods | Necessary for ensuring levels are within acceptable limits |
| Classification | Process-related impurity/Synthetic intermediate | Determines regulatory requirements and control strategies |
| Specification Limits | Based on safety and manufacturing capability | Established during drug development and approval |
Comparison with Other Lesinurad Impurities
Structural Relationships
Lesinurad Impurity C represents one of several known impurities associated with Lesinurad. Another characterized impurity is Lesinurad Impurity 2 (CAS: 1158970-37-6), which has a molecular formula of C17H16N4O2S and a molecular weight of 340.41. While both compounds are structurally related to Lesinurad, they differ in their chemical composition and potentially in their formation pathways during synthesis.
Differentiation in Analysis and Control
The structural differences between various Lesinurad impurities necessitate specific analytical approaches for their identification and quantification. For effective impurity profiling, pharmaceutical manufacturers must develop methods capable of separating and accurately measuring each impurity. These methods are validated during drug development and form part of the quality control strategy for commercial production.
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